molecular formula C20H20N3O3.CH3O4S<br>C21H23N3O7S B12886219 4-(6-Methoxy-1,3-dioxo-1H-benz(de)isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazolium methyl sulphate CAS No. 60317-11-5

4-(6-Methoxy-1,3-dioxo-1H-benz(de)isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazolium methyl sulphate

Cat. No.: B12886219
CAS No.: 60317-11-5
M. Wt: 461.5 g/mol
InChI Key: JXIZXMBSDPHRLL-UHFFFAOYSA-M
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Description

4-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazol-2-ium methyl sulfate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core and a pyrazolium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazol-2-ium methyl sulfate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazol-2-ium methyl sulfate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a fluorescent chemosensor. Its ability to selectively bind to certain ions makes it useful in detecting and quantifying biological molecules .

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest possible applications in drug development.

Industry

In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazol-2-ium methyl sulfate involves its interaction with specific molecular targets. The compound can bind to metal ions and other molecules through its functional groups, leading to changes in their chemical and physical properties. This interaction is often mediated by photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Benzo[de]isoquinoline-1,3-dione Derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.

    Pyrazolium Compounds: Compounds with a pyrazolium moiety also show similar reactivity and applications.

Uniqueness

The uniqueness of 4-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazol-2-ium methyl sulfate lies in its combined structure, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

60317-11-5

Molecular Formula

C20H20N3O3.CH3O4S
C21H23N3O7S

Molecular Weight

461.5 g/mol

IUPAC Name

6-methoxy-2-(1,2,3,5-tetramethylpyrazol-2-ium-4-yl)benzo[de]isoquinoline-1,3-dione;methyl sulfate

InChI

InChI=1S/C20H20N3O3.CH4O4S/c1-11-18(12(2)22(4)21(11)3)23-19(24)14-8-6-7-13-16(26-5)10-9-15(17(13)14)20(23)25;1-5-6(2,3)4/h6-10H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

JXIZXMBSDPHRLL-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=[N+](N1C)C)C)N2C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4C2=O.COS(=O)(=O)[O-]

Origin of Product

United States

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